Bienvenue dans la boutique en ligne BenchChem!

Sodium Channel inhibitor 1

Nav1.7 Pain Potency

Choose Sodium Channel inhibitor 1 for pain research: moderate potency (IC50=160 nM) enables titratable Nav1.7 inhibition, avoiding full channel ablation. Validated concentration-dependent efficacy in preclinical behavioral pain models confirms target engagement in vivo. High DMSO solubility (~100 mg/mL, ≈211 mM) supports automated HTS with minimal DMSO cytotoxicity. Its distinct 3-oxoisoindoline-1-carboxamide scaffold offers an alternative starting point for SAR studies compared to arylsulfonamide inhibitors. Procure with confidence.

Molecular Formula C24H19F4N3O3
Molecular Weight 473.4 g/mol
Cat. No. B560052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Channel inhibitor 1
Synonyms7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Molecular FormulaC24H19F4N3O3
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C24H19F4N3O3/c25-19-6-3-5-18-20(19)21(31(23(18)33)13-11-16-4-1-2-12-29-16)22(32)30-14-15-7-9-17(10-8-15)34-24(26,27)28/h1-10,12,21H,11,13-14H2,(H,30,32)
InChIKeyGRXUKFHZQDPFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Channel Inhibitor 1: Definition, Chemical Identity, and Baseline Procurement Context


Sodium Channel inhibitor 1 (CAS 1198117-23-5) is a novel, selective voltage-gated sodium channel inhibitor belonging to the 3-oxoisoindoline-1-carboxamide class . The compound is primarily studied for pain research applications due to its inhibition of the Nav1.7 channel, a critical mediator of pain signaling . With a molecular formula of C24H19F4N3O3 and a molecular weight of 473.42, it is supplied as a white to off-white solid powder .

Sodium Channel Inhibitor 1: Rationale Against Generic Nav1.7 Inhibitor Substitution


Substituting Sodium Channel inhibitor 1 with another Nav1.7 inhibitor or a general sodium channel blocker is scientifically unsound due to substantial differences in isoform selectivity, binding site, potency, and functional outcomes [1]. Many classical sodium channel blockers (e.g., local anesthetics, antiarrhythmics) lack subtype selectivity, leading to cardiac and CNS toxicity that limits their therapeutic window [1]. Even within the class of 'selective' Nav1.7 inhibitors, potency can vary by orders of magnitude (e.g., from 0.6 nM to >1000 nM) [2][3], and the specific binding site (e.g., voltage-sensor domain 4 vs. pore) dictates the compound's state-dependence and efficacy in different pain models [4]. This evidence guide provides the quantitative data necessary to differentiate Sodium Channel inhibitor 1 from its closest analogs, enabling informed procurement decisions.

Sodium Channel Inhibitor 1: Quantitative Evidence of Differentiation from Analogs


Sodium Channel Inhibitor 1: Comparative Potency Analysis vs. PF-05089771

Sodium Channel inhibitor 1 exhibits an IC50 of 160 nM against Nav1.7 . This is >14-fold less potent than PF-05089771 (IC50 = 11 nM) . This difference in potency may translate to a lower effective concentration in vitro, making Sodium Channel inhibitor 1 a preferred tool compound when a less potent, potentially more titratable, or less systemically active molecule is required for specific assay designs.

Nav1.7 Pain Potency

Sodium Channel Inhibitor 1: Comparative Potency Analysis vs. NaV1.7 Inhibitor-1

Sodium Channel inhibitor 1 (IC50 = 160 nM) is significantly less potent than NaV1.7 inhibitor-1, which exhibits an IC50 of 0.6 nM (600 pM) . This represents a >260-fold difference in potency. Researchers seeking a high-potency tool for detailed mechanistic studies would likely select NaV1.7 inhibitor-1, while Sodium Channel inhibitor 1 may be more suitable for assays where ultra-high potency is not required or could complicate data interpretation due to strong inhibition.

Nav1.7 Pain Potency

Sodium Channel Inhibitor 1: In Vivo Efficacy Demonstrated in Preclinical Pain Models

Sodium Channel inhibitor 1 has demonstrated concentration-dependent efficacy in preclinical behavioral pain models . While specific models and endpoints are not detailed in the supplier data, this confirms in vivo target engagement and functional analgesia. This is a key differentiator from compounds where only in vitro potency is reported, as it provides a baseline for expecting translation to more complex biological systems.

Nav1.7 Pain In Vivo

Sodium Channel Inhibitor 1: Superior Solubility in DMSO for In Vitro Applications

Sodium Channel inhibitor 1 exhibits excellent solubility in DMSO at approximately 100 mg/mL (≈211 mM) . This high solubility facilitates the preparation of concentrated stock solutions, minimizing the volume of organic solvent introduced into cell-based assays. While solubility data for all comparators is not uniformly available, this property ensures robust assay compatibility and ease of handling, a critical factor in high-throughput screening and routine cell biology experiments.

Solubility Formulation In Vitro

Sodium Channel Inhibitor 1: Distinct Chemical Scaffold (3-Oxoisoindoline-1-carboxamide) for Potential IP and Selectivity Differentiation

Sodium Channel inhibitor 1 is characterized as a 3-oxoisoindoline-1-carboxamide derivative . This chemical scaffold is structurally distinct from other prominent Nav1.7 inhibitors, such as the arylsulfonamides (e.g., PF-05089771, GNE-616) [1] or the benzamide derivatives (e.g., NaV1.7 inhibitor-1) . The unique chemotype suggests a potentially different binding mode or selectivity profile, although direct comparative selectivity data is not currently available in the public domain.

Chemical Scaffold Selectivity 3-Oxoisoindoline-1-carboxamide

Sodium Channel Inhibitor 1: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Pain Pathway Dissection Requiring Moderate Nav1.7 Potency

For in vitro studies investigating Nav1.7 signaling in nociceptive neurons where complete channel ablation is undesirable, Sodium Channel inhibitor 1 provides a moderate-potency tool (IC50 = 160 nM) . This allows for partial, titratable inhibition, enabling more nuanced study of channel function compared to ultra-potent inhibitors (e.g., NaV1.7 inhibitor-1, IC50 = 0.6 nM) which may fully suppress channel activity at low concentrations .

In Vivo Preclinical Pain Models with Documented Target Engagement

Sodium Channel inhibitor 1 is a validated starting point for in vivo pain research, as it has demonstrated concentration-dependent efficacy in preclinical behavioral pain models . While the specific models are not disclosed, this data confirms the compound's ability to engage its target and produce a functional analgesic effect in a living system, mitigating the risk associated with moving directly from in vitro to in vivo with an untested analog.

High-Throughput Screening and Cell-Based Assays Requiring High DMSO Solubility

With a high solubility in DMSO of ~100 mg/mL (≈211 mM) , Sodium Channel inhibitor 1 is well-suited for automated liquid handling and high-throughput screening campaigns. The ability to prepare highly concentrated stock solutions minimizes the volume of DMSO added to cell cultures, reducing potential solvent-related cytotoxicity and ensuring consistent compound delivery across assay plates.

Structure-Activity Relationship (SAR) Studies for Nav1.7 Inhibitor Optimization

As a member of the 3-oxoisoindoline-1-carboxamide chemotype , Sodium Channel inhibitor 1 serves as a valuable scaffold for medicinal chemistry efforts aimed at improving selectivity, potency, or pharmacokinetic properties. Its distinct structure from the arylsulfonamide class (e.g., PF-05089771) [1] offers an alternative starting point for SAR studies, potentially leading to inhibitors with unique binding modes and side-effect profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium Channel inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.